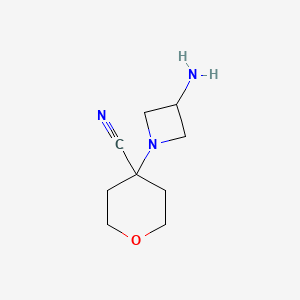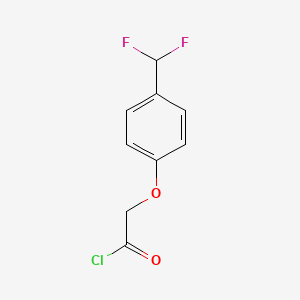
2-(4-(Difluoromethyl)phenoxy)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Difluoromethyl)phenoxy)acetyl chloride is an organic compound that features a difluoromethyl group attached to a phenoxy ring, which is further connected to an acetyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethyl)phenoxy)acetyl chloride typically involves the reaction of 4-(difluoromethyl)phenol with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. A common method involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
2-(4-(Difluoromethyl)phenoxy)acetyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation and Reduction: The difluoromethyl group can participate in oxidation or reduction reactions, although these are less common.
Electrophilic Aromatic Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Lewis acids, such as aluminum chloride, can be used to facilitate electrophilic aromatic substitution.
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran are often used to maintain reaction conditions.
Major Products
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Nitrated or Halogenated Derivatives: Resulting from electrophilic aromatic substitution reactions.
科学的研究の応用
2-(4-(Difluoromethyl)phenoxy)acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of drugs due to its ability to form bioactive compounds.
Materials Science: Utilized in the preparation of polymers and other materials with specific properties.
作用機序
The mechanism of action of 2-(4-(Difluoromethyl)phenoxy)acetyl chloride involves its reactivity as an acylating agent. The acetyl chloride group can react with nucleophiles to form covalent bonds, making it useful in the synthesis of various derivatives. The difluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.
類似化合物との比較
Similar Compounds
4-(Difluoromethyl)phenol: Lacks the acetyl chloride group but shares the difluoromethyl-substituted phenoxy structure.
2-(4-(Trifluoromethyl)phenoxy)acetyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-(4-(Difluoromethyl)phenoxy)acetyl chloride is unique due to the presence of both the difluoromethyl group and the acetyl chloride moiety
特性
分子式 |
C9H7ClF2O2 |
|---|---|
分子量 |
220.60 g/mol |
IUPAC名 |
2-[4-(difluoromethyl)phenoxy]acetyl chloride |
InChI |
InChI=1S/C9H7ClF2O2/c10-8(13)5-14-7-3-1-6(2-4-7)9(11)12/h1-4,9H,5H2 |
InChIキー |
HDHWLHPLSJAXHK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(F)F)OCC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,4S,8R,9R,12S,13R,16R)-9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B14867756.png)
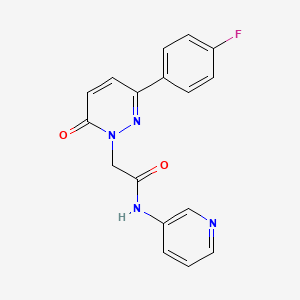

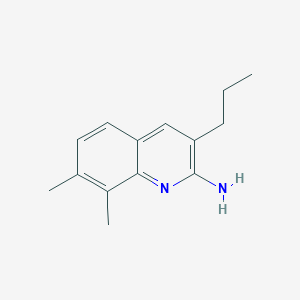

![N-(3-chloro-2-methylphenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14867787.png)
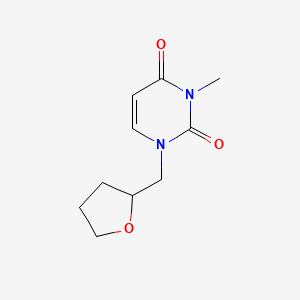



![8-Bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14867819.png)
![Tert-butyl 2-amino-6,7-dihydrooxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14867822.png)
